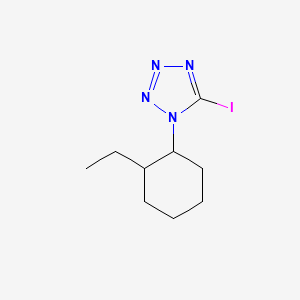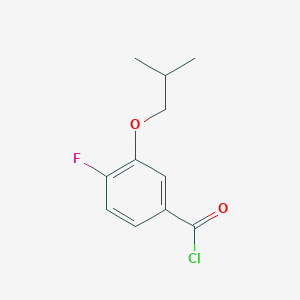![molecular formula C13H9ClN2O3 B12635957 5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 920317-50-6](/img/structure/B12635957.png)
5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloro group, a nitroanilino group, and a cyclohexa-2,4-dien-1-one moiety. This compound is of interest due to its potential reactivity and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation reaction between 5-chlorocyclohexa-2,4-dien-1-one and 4-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Starting Materials: 5-chlorocyclohexa-2,4-dien-1-one and 4-nitroaniline.
Catalyst: Commonly used catalysts include acidic or basic catalysts to facilitate the condensation reaction.
Reaction Conditions: The reaction is typically conducted at elevated temperatures, often in the range of 80-120°C, to promote the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the manufacturing process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amino derivatives.
科学的研究の応用
5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The nitroanilino group can participate in electron transfer reactions, while the chloro group can undergo substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Chloro-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure with a methoxy group instead of a nitro group.
5-Chloro-6-[(4-aminophenyl)methylidene]cyclohexa-2,4-dien-1-one: Similar structure with an amino group instead of a nitro group.
5-Chloro-6-[(4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one imparts unique reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions and influence the compound’s electronic properties, making it distinct from other similar compounds.
特性
CAS番号 |
920317-50-6 |
|---|---|
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC名 |
3-chloro-2-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-2-1-3-13(17)11(12)8-15-9-4-6-10(7-5-9)16(18)19/h1-8,17H |
InChIキー |
HMKXBPBWJOQFSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C=NC2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)

![methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12635893.png)



![dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane](/img/structure/B12635932.png)


![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)

![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)
